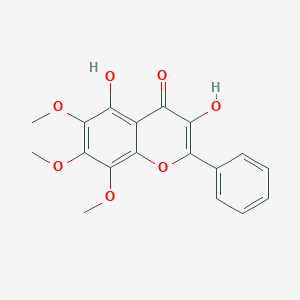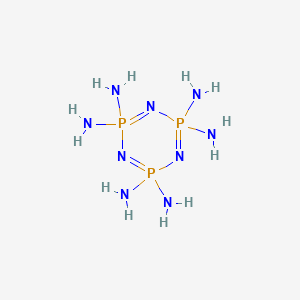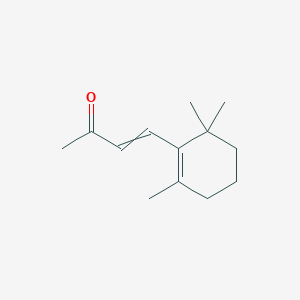
N-(2-ヒドロキシプロピル)エチレンジアミン
説明
2-Propanol, 1-[(2-aminoethyl)amino]-, also known as 2-Propanol, is an organic compound with the molecular formula C3H9NO. It is a colorless liquid that is miscible with a variety of organic solvents. It is a primary amine, and is used in the synthesis of various compounds.
科学的研究の応用
ウレタンフォーム製造における触媒
N-(2-ヒドロキシプロピル)エチレンジアミン: は、ウレタンフォームの製造における触媒として使用されます . これらのフォームは、断熱材、家具のクッション材、自動車用途など、幅広く使用されています。この化合物は、ポリオールとイソシアネートの反応を制御するのに役立ち、これはフォームの密度、弾力性、支持力などの特性にとって重要です。
錯化剤
この化合物は、金属イオンと安定な錯体を形成する能力があるため、錯化剤として機能します . この特性は、反応性種の安定化に使用される分析化学や、反応性の低い錯体を形成することによって金属の毒性を軽減する医療治療において特に役立ちます。
可塑剤
可塑剤として、N-(2-ヒドロキシプロピル)エチレンジアミンは、ポリマーに柔軟性を与え、脆性を軽減します . この用途は、特に機械的ストレスや温度変化に耐える必要があるプラスチックの製造において、より耐久性があり長持ちする材料を作るために不可欠です。
界面活性剤と可溶化剤
界面活性剤と可溶化剤の役割において、それは化合物の溶解性を高め、溶液中の粒子の分散を改善します . これは、活性成分を均一に分配することを保証するために、洗剤、パーソナルケア製品、医薬品などの製剤に不可欠です。
エポキシ樹脂の硬化剤
この化合物は、エポキシ樹脂の硬化剤として機能し、最終製品に強度と耐環境性を付与する架橋プロセスを促進します . この用途は、接着剤、コーティング、複合材料の製造において重要です。
粘度調整剤
これは、潤滑油、塗料、コーティングの製造において重要な粘度調整剤として使用されます . 粘度を調整することで、製造業者は製品が特定の用途に必要な流動特性を持つようにすることができます。
家畜の反膨満剤
獣医学では、N-(2-ヒドロキシプロピル)エチレンジアミンは、家畜の反膨満剤として使用されます . 膨満は反芻動物ではよくある問題であり、この化合物は過剰なガスの発生を抑制するのに役立ち、動物の不快感と潜在的な健康リスクを防ぎます。
生物学的緩衝液とマンガン用試薬
最後に、それは生物学的緩衝液として機能し、生物学的および化学的システムにおけるpH安定性を維持します . それはまた、マンガンが重要な成分であるさまざまな化学反応を支援するために、マンガン用試薬としても使用されます。
作用機序
The compound acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . A fundamental understanding of the inherent mechanisms leading to the different reactivity of the representative systems for unhindered and hindered families of amines is important for the rational design of novel amines .
Safety and Hazards
The compound is currently withdrawn from the market in Canada and the United States due to the risk for hemorrhagic strokes . It is classified as a flammable liquid (Category 4), acute toxicity, dermal (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), and short-term (acute) aquatic hazard (Category 3) .
特性
IUPAC Name |
1-(2-aminoethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKVFRNCODQPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68072-46-8 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68072-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50861764 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with a slight ammoniacal odor; [Merck Index] | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
123-84-2 | |
| Record name | N-(2-Hydroxypropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-aminoethyl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1CKV671F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does N-(2-Hydroxypropyl)ethylenediamine participate in the formation of metal complexes?
A1: N-(2-Hydroxypropyl)ethylenediamine acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. In the case of the cited research [], it reacts with 2,6-diformyl-4-methylphenol and zinc(II) acetate to form a dinuclear zinc(II) complex. Interestingly, this reaction leads to the formation of two oxazolidine rings within the macrocyclic complex structure. This ring formation is considered to be zinc-mediated [].
Q2: What is unique about the structure of the zinc(II) complex formed with N-(2-Hydroxypropyl)ethylenediamine in the research?
A2: The dinuclear zinc(II) complex formed with N-(2-Hydroxypropyl)ethylenediamine (complex 3 in the study) exhibits a unique centrosymmetric structure []. This contrasts with the related complexes formed using N-(2-hydroxyethyl)ethylenediamine and N-(3-hydroxypropyl)ethylenediamine, which adopt a butterfly-like conformation. Additionally, complex 3 possesses a stepped arrangement with parallel methyl-phenoxy fragments, a feature not observed in the other complexes. These structural differences highlight how subtle changes in the ligand structure can significantly impact the final geometry of the metal complex.
Q3: Does the research explore any potential biological activity for the synthesized zinc(II) complexes?
A3: Yes, the research includes preliminary studies on the biological activity of the synthesized zinc(II) complexes. All three complexes demonstrated an inhibitory effect on the proliferation of the human stomach cancer cell line AGS. Interestingly, the complex formed with N-(2-Hydroxypropyl)ethylenediamine (complex 3) exhibited the highest efficiency in inhibiting cell growth []. This finding suggests that further investigation into the structure-activity relationship of these complexes could be valuable for anticancer drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















